REACTION_SMILES
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[Br:13][c:14]1[cH:15][cH:16][c:17]([C:18](=[O:19])[Cl:20])[cH:21][cH:22]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:6][CH2:7][N:8]([CH2:9][CH3:10])[CH2:11][CH3:12].[CH:1]1([CH2:4][NH2:5])[CH2:2][CH2:3]1>>[CH:1]1([CH2:4][NH:5][C:18]([c:17]2[cH:16][cH:15][c:14]([Br:13])[cH:22][cH:21]2)=[O:19])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CC1
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Name
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Type
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product
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Smiles
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O=C(NCC1CC1)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |